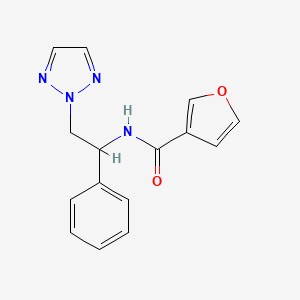

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)furan-3-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[1-phenyl-2-(triazol-2-yl)ethyl]furan-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O2/c20-15(13-6-9-21-11-13)18-14(10-19-16-7-8-17-19)12-4-2-1-3-5-12/h1-9,11,14H,10H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZHUZYMGKXRFQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)furan-3-carboxamide typically involves a multi-step process. One common method is the click chemistry approach, which involves the cycloaddition reaction between an azide and an alkyne to form the triazole ring. The furan-3-carboxamide moiety can be introduced through subsequent reactions involving appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)furan-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The triazole and furan rings can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the furan ring, while substitution reactions can introduce various functional groups onto the triazole or furan rings.

Wissenschaftliche Forschungsanwendungen

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)furan-3-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It finds applications in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Wirkmechanismus

The mechanism of action of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors through hydrogen bonding, electrostatic interactions, and van der Waals forces. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Insights:

Core Heterocycles: Furan vs. Thiophene: The target compound’s furan ring offers lower aromaticity compared to thiophene in 6p (), reducing electron density but improving solubility. Thiophene’s sulfur atom enhances metabolic stability and π-stacking . Triazole vs. Benzimidazole: The 1,2,3-triazole in the target compound provides two nitrogen H-bond donors, whereas benzimidazole () offers a larger, planar scaffold for hydrophobic interactions .

Chlorine in the benzimidazole analog () may enhance binding to hydrophobic pockets in biological targets via halogen bonding .

Synthetic Efficiency :

- CuAAC (used for the triazole in the target compound) is superior in regioselectivity (>95% yield) compared to nucleophilic substitutions (e.g., ), which may require harsher conditions .

- Carbamate derivatives () are synthetically accessible but prone to hydrolysis, limiting stability .

Physicochemical Properties :

- Solubility : The triazole’s polarity may improve aqueous solubility relative to tert-butylphenyl/thiophene analogs () .

- logP : Estimated logP for the target compound is ~2.8 (similar to 97d in ), balancing lipophilicity and solubility .

Research Findings and Implications

- Structural Confirmation : NMR data for triazole-containing analogs (e.g., δ 13.0 ppm for NH-triazole in ) validate the target compound’s likely spectral features .

- Biological Potential: While direct data is lacking, benzimidazole-furan hybrids () and triazole-carbamates () are often explored as kinase inhibitors or antimicrobials, suggesting similar applications .

- Synthetic Scalability : CuAAC’s robustness () positions the target compound as a candidate for high-throughput medicinal chemistry pipelines .

Biologische Aktivität

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)furan-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)furan-3-carboxamide is C15H14N4O. The compound features a furan ring, a phenyl group, and a 1,2,3-triazole moiety, which contribute to its unique biological properties. The presence of these functional groups suggests potential interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C15H14N4O |

| Molecular Weight | 282.30 g/mol |

| CAS Number | 2034405-89-3 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The triazole ring is known for its role in enzyme inhibition and receptor modulation. Research indicates that compounds containing triazole structures often exhibit significant anti-inflammatory and anticancer properties by interfering with cellular signaling pathways.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation.

- Receptor Modulation : It could act on various receptors to modulate signaling pathways related to inflammation and tumor growth.

Anticancer Properties

Recent studies have highlighted the anticancer potential of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)furan-3-carboxamide. For instance:

- Cell Viability Assays : In vitro studies using MTT assays demonstrated that the compound significantly reduced cell viability in various cancer cell lines. For example:

- A549 (lung cancer) : IC50 values indicate effective cytotoxicity at concentrations as low as 25 µM.

- MCF7 (breast cancer) : Similar results were observed with IC50 values around 30 µM.

| Cell Line | IC50 Value (µM) | Effect |

|---|---|---|

| A549 | 25 | Significant cytotoxicity |

| MCF7 | 30 | Significant cytotoxicity |

Anti-inflammatory Activity

In addition to its anticancer effects, the compound has shown promise as an anti-inflammatory agent. Studies have reported that it can reduce the production of pro-inflammatory cytokines in cell cultures treated with lipopolysaccharides (LPS).

Study 1: Antitumor Activity Evaluation

A recent study evaluated the antitumor activity of several derivatives of furan-based compounds, including N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)furan-3-carboxamide. The results indicated that this compound exhibited potent cytotoxic effects against human cancer cell lines through apoptosis induction.

Study 2: Mechanistic Insights

Another research focused on elucidating the mechanism of action through molecular docking studies. The findings suggested that the compound binds effectively to target proteins involved in cell cycle regulation and apoptosis pathways.

Q & A

Q. What are the recommended synthetic routes for N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)furan-3-carboxamide, and what reaction conditions ensure optimal yield?

The compound can be synthesized via azide-alkyne cycloaddition (Huisgen reaction) , a cornerstone of click chemistry. Key steps include:

- Reacting a terminal alkyne (e.g., propargyl derivative) with an azide-containing precursor under copper(I)-catalyzed conditions to form the 1,2,3-triazole ring regioselectively .

- Optimizing reaction parameters: Use anhydrous solvents (e.g., DMF or THF), temperatures between 25–60°C, and catalytic CuI (5–10 mol%) to minimize side products .

- Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity.

Q. How should researchers characterize the molecular structure of this compound?

Standard characterization methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm regiochemistry of the triazole and furan moieties. For example, triazole protons typically resonate at δ 7.5–8.5 ppm .

- X-ray crystallography : Use SHELX software for structure refinement. Single crystals are grown via slow evaporation in solvents like methanol/water. SHELXL is recommended for small-molecule refinement, providing bond-length precision <0.01 Å .

- High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI) in positive mode confirms molecular weight (e.g., calculated vs. observed m/z).

Advanced Research Questions

Q. What strategies address regioselectivity challenges in triazole synthesis during scale-up?

Traditional Huisgen reactions yield mixtures of 1,4- and 1,5-triazoles. To ensure regiocontrol:

- Employ Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , which exclusively forms 1,4-triazoles. Use ligands like TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) to stabilize Cu(I) and enhance reaction rates .

- Monitor reaction progress via TLC or LC-MS to detect intermediates. Adjust stoichiometry (1:1 azide:alkyne) to suppress side products .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify hydrogen-bonding sites (e.g., triazole N-atoms and furan O-atom) .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., cytochrome P450). Prioritize docking poses with the lowest RMSD (<2.0 Å) and validate via MD simulations .

- ADMET Prediction : Tools like SwissADME assess bioavailability, ensuring the compound meets Lipinski’s rule parameters (e.g., logP <5, MW <500 Da) .

Q. What experimental designs resolve contradictions in reported solubility or bioactivity data?

- Solubility Optimization : Test in co-solvent systems (e.g., DMSO/PBS) or use surfactants (e.g., Tween-80) for in vitro assays. For conflicting data, validate via nephelometry .

- Bioactivity Validation : Replicate assays under standardized conditions (e.g., fixed cell lines, ATP-based viability tests). Cross-reference with orthogonal methods (e.g., SPR for binding affinity vs. cellular IC50) .

Q. How can researchers analyze the compound’s stability under varying pH and temperature conditions?

- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions at 40–60°C. Monitor degradation via HPLC-PDA (λ=254 nm).

- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life at 25°C. Stability-indicating methods (e.g., mass balance >98%) ensure reliability .

Q. What mechanistic insights explain the compound’s potential enzyme inhibition?

- The triazole ring acts as a hydrogen-bond acceptor, targeting enzyme active sites (e.g., kinase ATP pockets).

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH). A ΔH-driven mechanism suggests strong electrostatic interactions .

- Site-Directed Mutagenesis : Modify key residues (e.g., Ser/Thr in catalytic domains) to confirm binding specificity .

Methodological Notes

- Contradictory Data : If solubility or activity varies between studies, verify assay protocols (e.g., serum concentration in cell culture) and compound lot purity .

- Advanced Structural Tools : For ambiguous NMR signals, use 2D-COSY or NOESY to resolve coupling patterns. For crystallography, consider synchrotron sources to improve resolution (<0.8 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.